3-(2-hydroxyphenyl)-4-phenyl-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-hydroxyphenyl)-4-phenyl-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-4-phenyl-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-4-phenyl-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
3-(2-hydroxyphenyl)-4-phenyl-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-4-phenyl-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and phenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6-one
- 3-(2-hydroxyphenyl)-5-(3-isopropoxypropyl)-4-(p-tolyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6-one
Uniqueness
Compared to similar compounds, 3-(2-hydroxyphenyl)-4-phenyl-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-phenyl-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O3/c1-15(2)29-14-8-13-26-22(16-9-4-3-5-10-16)19-20(24-25-21(19)23(26)28)17-11-6-7-12-18(17)27/h3-7,9-12,15,22,27H,8,13-14H2,1-2H3,(H,24,25) |
InChI Key |
UVGPBJVHHPNCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=CC=C4 |
Origin of Product |
United States |
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